molecular formula C29H24D10NO2.Br B1164111 Umeclidinium-d10 Bromide

Umeclidinium-d10 Bromide

Cat. No.: B1164111
M. Wt: 518.551
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 869113-09-7 (unlabelled)

Scientific Research Applications

1. Synthesis and Pharmacokinetics

Umeclidinium bromide, a drug used for chronic obstructive pulmonary disease (COPD), has been synthesized through a new intermediate of phenyl(quinuclidin-4-yl)methanone. This novel method offers simple operation flow and cost-effective reagents, suitable for scaling up. The process yields umeclidinium bromide with a purity up to 99.83% (Jianhui Gu et al., 2018). Additionally, a study on the pharmacokinetics and pharmacodynamics of umeclidinium and vilanterol, when administered separately and in combination, showed rapid absorption and elimination, indicating their potential for effective COPD treatment (D. Kelleher et al., 2012).

2. Efficacy in COPD Treatment

Umeclidinium has shown effectiveness in treating COPD, providing bronchodilation for at least 24 hours. It is well tolerated and has a safe profile, making it a viable alternative for COPD treatment (A. Segreti et al., 2014). In another study, single and repeat doses of inhaled umeclidinium were well tolerated and improved lung function over 24 hours in COPD patients (R. Tal-Singer et al., 2013).

3. Sensor Development for Umeclidinium Analysis

A two-step optimization strategy for an umeclidinium bromide membrane sensor was developed, demonstrating improved responses for UMEC analysis. This innovative approach enhances the Nernstian response and lowers the detection limit, facilitating accurate drug analysis (A. Yehia & H. H. Monir, 2017).

4. Pharmacoeconomic Analysis

A pharmacoeconomic study compared umeclidinium bromide/vilanterol with other combinations of long-acting β-antagonists and anticholinergics for COPD treatment. The study found that umeclidinium bromide/vilanterol reduced therapy costs and increased effectiveness regarding external respiration measures (A. Tolkushin & N. Pogudina, 2018).

Properties

Molecular Formula

C29H24D10NO2.Br

Molecular Weight

518.551

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.